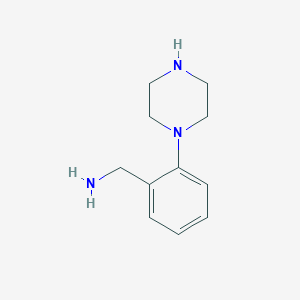

(2-(Piperazin-1-YL)phenyl)methanamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2-piperazin-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-9-10-3-1-2-4-11(10)14-7-5-13-6-8-14/h1-4,13H,5-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAJJQBDGFSQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452992 | |

| Record name | [2-(piperazin-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190017-89-1 | |

| Record name | [2-(piperazin-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Blueprint of (2-(Piperazin-1-YL)phenyl)methanamine: A Technical Guide for Researchers

Introduction: Elucidating the Structure of a Novel Piperazine Derivative

(2-(Piperazin-1-YL)phenyl)methanamine is a bifunctional molecule featuring a piperazine ring linked to a phenylmethanamine moiety. This unique structural arrangement holds significant potential in medicinal chemistry and drug development, where the piperazine scaffold is a well-established pharmacophore.[1] A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in molecular interactions.

Molecular Structure and Predicted Spectroscopic Data

The structural features of (2-(Piperazin-1-YL)phenyl)methanamine, including the aromatic protons of the ortho-substituted phenyl ring, the methylene protons of the methanamine group, and the protons of the piperazine ring, are expected to give rise to a distinct set of signals in its spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Landscape

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2] Based on the analysis of structurally similar compounds, the predicted ¹H and ¹³C NMR spectra of (2-(Piperazin-1-YL)phenyl)methanamine in a typical deuterated solvent like CDCl₃ are detailed below.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-H (Phenyl) | 7.20 - 7.40 | Multiplet | - |

| -CH₂- (Methanamine) | ~3.90 | Singlet | - |

| -NH₂ (Methanamine) | ~1.60 | Broad Singlet | - |

| Piperazine-H (N-CH₂) | ~3.10 | Triplet | ~5.0 |

| Piperazine-H (N-CH₂) | ~2.95 | Triplet | ~5.0 |

| Piperazine-NH | ~1.90 | Broad Singlet | - |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ar-C (Quaternary, C-N) | ~150 |

| Ar-C (Quaternary, C-CH₂) | ~138 |

| Ar-CH (Phenyl) | 127 - 130 |

| -CH₂- (Methanamine) | ~45 |

| Piperazine-C (N-CH₂) | ~53 |

| Piperazine-C (N-CH₂) | ~46 |

Causality of Predictions: The predicted chemical shifts for the aromatic protons are based on typical values for ortho-disubstituted benzene rings. The singlet for the methanamine -CH₂- group is expected due to the absence of adjacent protons. The chemical shifts for the piperazine ring protons are estimated from data on N-phenylpiperazine and similar derivatives, where the protons closer to the phenyl ring are slightly deshielded. The broad singlets for the -NH₂ and piperazine -NH protons are due to quadrupole broadening and proton exchange. The ¹³C NMR predictions are similarly based on the expected electronic environments of the carbon atoms.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted key IR absorption bands for (2-(Piperazin-1-YL)phenyl)methanamine are summarized below.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium to Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-H Bend (Aromatic, ortho) | ~750 | Strong |

Interpretation of Vibrational Modes: The broad band in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine (-NH₂) and the secondary amine (-NH-) in the piperazine ring. The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the methanamine and piperazine methylenes are expected in the 2850-2960 cm⁻¹ range. The strong absorption around 750 cm⁻¹ is indicative of ortho-disubstitution on the phenyl ring.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. For (2-(Piperazin-1-YL)phenyl)methanamine, Electron Ionization (EI) would likely lead to the following key fragments.

Predicted Mass Spectrometry Data (EI)

| m/z | Proposed Fragment | Significance |

| 191 | [M]⁺ | Molecular Ion |

| 174 | [M - NH₃]⁺ | Loss of ammonia |

| 134 | [C₈H₁₀N₂]⁺ | Cleavage of the benzyl-nitrogen bond |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 85 | [C₄H₉N₂]⁺ | Piperazine ring fragment |

Fragmentation Pathway: The molecular ion at m/z 191 is expected. A key fragmentation pathway would involve the cleavage of the C-C bond between the phenyl ring and the methanamine group, leading to the formation of a stable tropylium ion at m/z 91. Another significant fragmentation would be the cleavage of the piperazine ring.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols: A Guide to Data Acquisition

To ensure the acquisition of high-quality spectroscopic data, the following generalized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrument Setup: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Sources

An In-depth Technical Guide to Investigating (2-(Piperazin-1-YL)phenyl)methanamine: Targeting the 5-HT2C Receptor

Abstract

This technical guide provides a comprehensive framework for the preclinical investigation of (2-(Piperazin-1-YL)phenyl)methanamine, a novel chemical entity with therapeutic potential. Based on structural-activity relationship (SAR) analysis and the prevalence of the arylpiperazine motif in centrally active agents, this document outlines a hypothesis-driven approach centered on the serotonin 2C receptor (5-HT2C) as a primary therapeutic target. We present the scientific rationale, a multi-phased experimental workflow for target validation, and detailed, field-proven protocols for researchers, scientists, and drug development professionals. The objective is to provide a self-validating system for characterizing the pharmacological profile of this compound and assessing its potential for development in therapeutic areas such as obesity, psychiatric disorders, and other CNS-related conditions.

Introduction: The Case for Investigating (2-(Piperazin-1-YL)phenyl)methanamine

The drug discovery pipeline is continually in search of novel chemical scaffolds that can be developed into selective and potent therapeutics. The compound (2-(Piperazin-1-YL)phenyl)methanamine features a piperazine ring linked to a phenylmethanamine core, a privileged structure in medicinal chemistry known for its interaction with various G-protein coupled receptors (GPCRs) in the central nervous system (CNS).[1] Piperazine derivatives have demonstrated a wide array of biological activities, including effects on neurotransmitter systems like serotonin and dopamine.[1]

While direct biological data on (2-(Piperazin-1-YL)phenyl)methanamine is sparse, its core structure bears a significant resemblance to known ligands of the serotonin (5-hydroxytryptamine, 5-HT) receptor family. Specifically, the arylpiperazine pharmacophore is a key feature in many compounds targeting the 5-HT2C receptor.[2] Modulation of the 5-HT2C receptor is a clinically validated strategy for treating a range of disorders. Agonists of this receptor, such as the withdrawn drug lorcaserin, have been developed for obesity, while antagonists are explored for depression and anxiety.[3][4]

This guide, therefore, posits the 5-HT2C receptor as the most probable and high-value therapeutic target for (2-(Piperazin-1-YL)phenyl)methanamine. The following sections will detail the scientific basis for this hypothesis and provide a rigorous, step-by-step methodology to validate this target and characterize the compound's activity.

Part 1: Target Rationale and the 5-HT2C Receptor

Structural Analogy and Pharmacophore Hypothesis

The pharmacophore for 5-HT2C receptor agonists typically includes an aromatic ring, a positive ionizable feature (often a nitrogen atom in a piperazine ring), and hydrophobic regions.[2] The structure of (2-(Piperazin-1-YL)phenyl)methanamine aligns well with this model, making it a strong candidate for interaction with the 5-HT2C receptor.

The 5-HT2C Receptor: A Key Regulator in the CNS

The 5-HT2C receptor is a Gq/G11-coupled GPCR predominantly expressed in the CNS, with high densities in the choroid plexus, hypothalamus, amygdala, and prefrontal cortex.[2][5][6] Its activation plays a significant role in regulating mood, appetite, and the release of dopamine and norepinephrine.[5][6]

Therapeutic Implications:

-

Obesity: Activation of 5-HT2C receptors in the hypothalamus is known to suppress appetite and promote satiety, making agonists a promising treatment for obesity.[2][4][7]

-

Psychiatric Disorders: The receptor is implicated in conditions like anxiety, depression, and schizophrenia.[3][4][5] Antagonism of 5-HT2C receptors can lead to an increase in dopamine and norepinephrine in the frontal cortex, an effect that may contribute to antidepressant and antipsychotic efficacy.[5]

-

Substance Use Disorders: By modulating dopamine release in reward pathways, 5-HT2C agonists are being investigated for their potential to reduce the reinforcing effects of addictive drugs.[4]

Signaling Pathways of the 5-HT2C Receptor

Upon agonist binding, the 5-HT2C receptor undergoes a conformational change, activating the Gαq subunit of its coupled G-protein.[4] This initiates a well-characterized signaling cascade:

-

Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4]

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3][4]

-

Protein Kinase C (PKC) Activation: DAG and elevated Ca2+ levels synergistically activate Protein Kinase C, which then phosphorylates a host of downstream targets, modulating neuronal excitability and gene expression.[4]

The receptor can also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization.[3][8]

Caption: Canonical Gq signaling pathway of the 5-HT2C receptor.

Part 2: A Phased Approach to Target Validation

A rigorous, multi-phase approach is essential to definitively characterize the interaction of (2-(Piperazin-1-YL)phenyl)methanamine with the 5-HT2C receptor. This workflow is designed to move from initial binding confirmation to functional activity and finally to a relevant in vivo model.

Caption: Phased experimental workflow for 5-HT2C target validation.

Phase 1: In Vitro Target Engagement & Functional Activity

Objective: To determine if (2-(Piperazin-1-YL)phenyl)methanamine directly binds to the 5-HT2C receptor and to characterize its functional effect as an agonist or antagonist.

Protocol 1: Radioligand Competition Binding Assay

-

Causality: This assay quantifies the affinity of the test compound for the 5-HT2C receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.[9] It is the gold standard for determining the binding constant (Ki).[9][10]

-

Methodology:

-

Materials:

-

Cell membranes from a stable cell line expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Mesulergine or another suitable 5-HT2C antagonist radioligand.

-

Non-specific binding control: Mianserin (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl₂, pH 7.4.

-

Test Compound: (2-(Piperazin-1-YL)phenyl)methanamine, serially diluted.

-

-

Procedure:

-

In a 96-well plate, combine cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add Mianserin.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvest the membranes onto glass fiber filters using a cell harvester.

-

Wash filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Protocol 2: Calcium Flux Functional Assay

-

Causality: Since the 5-HT2C receptor is Gq-coupled, agonist activation leads to a measurable increase in intracellular calcium.[11][12] This assay determines the compound's functional potency (EC50 for an agonist) and efficacy.[13][14]

-

Methodology:

-

Materials:

-

Live cells (e.g., HEK293) stably expressing the human 5-HT2C receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Calcium 6).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Reference Agonist: Serotonin (5-HT).

-

Test Compound: (2-(Piperazin-1-YL)phenyl)methanamine.

-

-

Procedure:

-

Plate cells in a black-walled, clear-bottom 96- or 384-well plate and grow to confluence.

-

Load cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

-

Place the plate in a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).

-

Establish a stable baseline fluorescence reading.

-

Add varying concentrations of the test compound (or reference agonist) and immediately measure the change in fluorescence over time (typically 90-180 seconds).

-

To test for antagonist activity, pre-incubate the cells with the test compound for 15-30 minutes before adding a fixed concentration (e.g., EC80) of the reference agonist (5-HT).

-

-

Data Analysis:

-

Plot the peak fluorescence response against the log concentration of the compound.

-

For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy) relative to the reference agonist.

-

For antagonist activity, determine the IC50 for the inhibition of the reference agonist's response and calculate the functional Ki or pA2 value.

-

-

Data Presentation: Hypothetical Phase 1 Results

| Compound | 5-HT2C Binding (Ki, nM) | 5-HT2C Function (EC50, nM) | Efficacy (% of 5-HT) | Mode of Action |

| (2-(Piperazin-1-YL)phenyl)methanamine | 25.3 | 89.1 | 95% | Agonist |

| Serotonin (Reference) | 5.2 | 10.5 | 100% | Agonist |

| Mianserin (Reference) | 8.9 | - | - | Antagonist |

Phase 2: Selectivity and Signaling Bias

Objective: To ensure the compound's activity is specific to the 5-HT2C receptor and to investigate potential signaling bias.

-

Causality: Lack of selectivity can lead to off-target side effects. Activation of the closely related 5-HT2A receptor is associated with hallucinations, and activation of the 5-HT2B receptor is linked to cardiac valvulopathy.[2] Therefore, demonstrating selectivity is a critical step for safety.

-

Methodology:

-

Receptor Selectivity Profiling: Perform radioligand binding assays (as in Protocol 1) against a panel of related receptors, at a minimum including 5-HT2A and 5-HT2B. A broader panel including other 5-HT subtypes and key CNS targets (e.g., dopamine D2, adrenergic α1) is highly recommended.

-

β-Arrestin Recruitment Assay: This assay determines if the compound preferentially activates G-protein signaling or the β-arrestin pathway (biased agonism). This can have significant implications for the therapeutic profile and long-term effects like receptor desensitization.[3] Commercially available assays (e.g., using bioluminescence resonance energy transfer, BRET) can be employed.[8]

-

Phase 3: In Vivo Proof-of-Concept

Objective: To determine if the compound engages the target in a living system and produces a therapeutically relevant physiological effect.

-

Causality: A successful in vitro profile must translate to in vivo efficacy. An animal model where 5-HT2C activation is known to produce a measurable outcome provides this proof-of-concept.

-

Methodology (Example: Obesity Model):

-

Model: Use diet-induced obese (DIO) mice, a standard model for evaluating anti-obesity therapeutics.

-

Procedure:

-

Acclimatize DIO mice and measure baseline food intake and body weight.

-

Administer (2-(Piperazin-1-YL)phenyl)methanamine or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Monitor food intake and body weight daily for a predefined period (e.g., 7-14 days).

-

Conduct pharmacokinetic studies in a satellite group of animals to measure compound concentrations in plasma and brain tissue to confirm CNS penetration.

-

-

Data Analysis: Compare the changes in food intake and body weight between the compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven pathway for the comprehensive evaluation of (2-(Piperazin-1-YL)phenyl)methanamine, focusing on the 5-HT2C receptor as a primary therapeutic target. By systematically progressing through in vitro binding, functional characterization, selectivity profiling, and in vivo validation, researchers can build a robust data package. Positive results from this workflow would provide a strong rationale for advancing the compound into formal lead optimization, IND-enabling toxicology studies, and ultimately, clinical development for disorders such as obesity or psychiatric conditions. The self-validating nature of these protocols ensures that each step provides the necessary confidence to proceed, maximizing the efficiency of the drug discovery process.

References

-

5-HT2C receptor agonist - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

-

Wacker, D., et al. (2019). Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. PubMed Central. Retrieved January 27, 2026, from [Link]

-

5-HT2C receptor - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved January 27, 2026, from [Link]

-

What are 5-HT2C receptor agonists and how do they work? (2024). Patsnap Synapse. Retrieved January 27, 2026, from [Link]

-

5-HT2C Receptors: What Are They, And What Do They Do? (n.d.). SelfHacked. Retrieved January 27, 2026, from [Link]

-

Kim, K., et al. (2023). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience. Retrieved January 27, 2026, from [Link]

-

Wise, A., Gearing, K., & Rees, S. (2002). Target validation of G-protein coupled receptors. Drug Discovery Today. Retrieved January 27, 2026, from [Link]

-

What is the mechanism of action of methenamine? (n.d.). Dr.Oracle. Retrieved January 27, 2026, from [Link]

-

Wieronska, J. M., et al. (2023). 5-HT2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric Modulators. MDPI. Retrieved January 27, 2026, from [Link]

-

Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (2018). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Li, R., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved January 27, 2026, from [Link]

-

Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. (2014). PubMed. Retrieved January 27, 2026, from [Link]

-

5-HT2C Serotonin Receptor Assay. (n.d.). Innoprot GPCR Functional Assays. Retrieved January 27, 2026, from [Link]

-

Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (2024). Cuestiones de Fisioterapia. Retrieved January 27, 2026, from [Link]

-

Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. (2024). Briefings in Bioinformatics. Retrieved January 27, 2026, from [Link]

-

What is the mechanism of Methenamine Hippurate? (2024). Patsnap Synapse. Retrieved January 27, 2026, from [Link]

-

Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. (2012). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

5-HT 2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric Modulators. (2023). PubMed. Retrieved January 27, 2026, from [Link]

-

Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2013). Bio-protocol. Retrieved January 27, 2026, from [Link]

-

Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. (2023). bioRxiv. Retrieved January 27, 2026, from [Link]

-

Methenamine - LiverTox. (2021). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

5HT2C Receptor Agonists as Potential Drugs for the Treatment of Obesity. (2001). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. (2024). ResearchGate. Retrieved January 27, 2026, from [Link]

-

In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. (2022). Pharmacophore. Retrieved January 27, 2026, from [Link]

-

Serotonin Receptor Subtypes and Ligands. (n.d.). ACNP. Retrieved January 27, 2026, from [Link]

-

GPCRomics: An approach to discover GPCR drug targets. (2017). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

A new class of 5‐HT2A/5‐HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2‐aminotetralins. (2015). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Gαq GPCR assays. (n.d.). ION Biosciences. Retrieved January 27, 2026, from [Link]

-

Methenamine - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

-

High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). Drug Target Review. Retrieved January 27, 2026, from [Link]

-

What is the mechanism of action of methenamine hippurate in treating urinary tract infections (UTIs)? (n.d.). Dr.Oracle. Retrieved January 27, 2026, from [Link]

-

Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. (2015). PubMed. Retrieved January 27, 2026, from [Link]

-

Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 27, 2026, from [Link]

-

Revolutionizing GPCR-Ligand Predictions: DeepGPCR with experimental Validation for High-Precision Drug Discovery. (2024). bioRxiv. Retrieved January 27, 2026, from [Link]

-

Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (2023). MDPI. Retrieved January 27, 2026, from [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025). ChemistryOpen. Retrieved January 27, 2026, from [Link]

-

A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (2007). National Institutes of Health. Retrieved January 27, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]

- 3. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]

- 5. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 6. selfhacked.com [selfhacked.com]

- 7. 5-HT2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric Modulators [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. biophysics-reports.org [biophysics-reports.org]

- 11. innoprot.com [innoprot.com]

- 12. ionbiosciences.com [ionbiosciences.com]

- 13. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

A Technical Guide to the Synthesis and Characterization of 1-(4-tert-butylphenyl)guanidine, a Representative Isomer of C11H17N3

Introduction: Navigating the Isomeric Complexity of C11H17N3

The molecular formula C11H17N3 represents a vast landscape of structural isomers, each with potentially unique chemical and pharmacological properties. Developing a comprehensive guide for every possible structure is impractical. Therefore, this whitepaper focuses on a single, representative isomer: 1-(4-tert-butylphenyl)guanidine .

This target was selected for several key reasons:

-

Synthetic Accessibility: Its synthesis relies on fundamental, well-established reactions, making it an excellent model for process development.

-

Structural Relevance: The aryl guanidine moiety is a significant pharmacophore found in numerous biologically active compounds, making this isomer a relevant subject for researchers in drug discovery.

-

Characterization Clarity: The molecule possesses distinct structural features that are readily identifiable using standard analytical techniques.

This guide provides a detailed exploration of a robust synthetic pathway to 1-(4-tert-butylphenyl)guanidine, followed by a comprehensive protocol for its structural verification and characterization. The methodologies described herein are designed to be self-validating, providing researchers with the causal insights needed to adapt and troubleshoot these procedures effectively.

Section 1: Retrosynthetic Analysis and Synthesis Strategy

The synthesis of an N-aryl guanidine is most logically approached by forming the C-N bonds of the guanidinium group itself. Our strategy involves the reaction of a primary aromatic amine with a suitable guanidinylating agent.

Retrosynthetic Logic: The target molecule, 1-(4-tert-butylphenyl)guanidine, can be disconnected at the C-N bond between the aromatic ring and the guanidine carbon. This reveals our key starting material: 4-tert-butylaniline . The guanidine functional group can be introduced using a reagent that acts as a +C(=NH)NH2 synthon. A common and effective choice for this transformation is S-methylisothiourea sulfate, which reacts with primary amines to form guanidinium salts.

The forward synthesis, therefore, is a direct, one-step nucleophilic substitution reaction. The amino group of 4-tert-butylaniline acts as the nucleophile, attacking the electrophilic carbon of the S-methylisothiourea. This reaction is typically promoted by heating in an aqueous or alcoholic medium.

Section 2: Detailed Experimental Protocols

Synthesis of 1-(4-tert-butylphenyl)guanidine Sulfate

This protocol details the guanylation of 4-tert-butylaniline. The choice of S-methylisothiourea sulfate is deliberate; it is a stable, crystalline solid that is less hazardous than alternatives like cyanamide. The reaction produces the highly stable sulfate salt of the target guanidine.

Step-by-Step Protocol:

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-tert-butylaniline (5.0 g, 33.5 mmol) and S-methylisothiourea sulfate (4.66 g, 16.75 mmol).

-

Solvent Addition: Add 25 mL of deionized water to the flask to form a slurry.

-

Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol eluent system. The reaction is typically complete within 4-6 hours.

-

Cooling and Precipitation: After completion, remove the heat source and allow the reaction mixture to cool slowly to room temperature, then further cool in an ice bath for 1 hour. A white crystalline solid should precipitate.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two portions of cold deionized water (2 x 10 mL) to remove any unreacted starting materials or salts.

-

Drying: Dry the product under vacuum at 50°C to a constant weight. The expected product is 1-(4-tert-butylphenyl)guanidine as its sulfate salt.

Purification by Recrystallization

For obtaining high-purity material suitable for analytical standards or biological testing, recrystallization is necessary.

Step-by-Step Protocol:

-

Dissolution: Transfer the crude, dried product to a 250 mL Erlenmeyer flask. Add a minimal amount of boiling deionized water until the solid is fully dissolved.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for an additional 5 minutes.

-

Filtration: Perform a hot filtration to remove the charcoal or any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum as described previously.

Section 3: Structural Elucidation and Characterization

A combination of spectroscopic methods is required to unambiguously confirm the structure and purity of the synthesized 1-(4-tert-butylphenyl)guanidine. Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for both small and large molecule analysis, providing crucial data on purity and molecular weight.[1]

Workflow for Characterization

The following workflow ensures a comprehensive analysis of the final product.

Caption: Workflow for the purification and structural validation of the synthesized compound.

Expected Spectroscopic Data

The following table summarizes the expected analytical data for 1-(4-tert-butylphenyl)guanidine. This data serves as a benchmark for confirming a successful synthesis.

| Analysis Technique | Expected Result | Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.35 (d, 2H), δ 7.20 (d, 2H), δ 7.05 (s, 4H, broad), δ 1.28 (s, 9H) | Aromatic protons show characteristic ortho-coupling. Broad singlet for guanidinium protons. Sharp singlet for the nine equivalent tert-butyl protons. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 157.0, δ 148.5, δ 135.0, δ 126.0, δ 123.5, δ 34.5, δ 31.5 | Confirms the presence of the guanidinium carbon (C=N), four distinct aromatic carbons, and two aliphatic carbons for the tert-butyl group. |

| FT-IR (ATR) | 3300-3100 cm⁻¹ (N-H stretch, broad), 1650 cm⁻¹ (C=N stretch), 830 cm⁻¹ (para-subst. bend) | Strong, broad N-H stretching confirms the guanidinium group. The C=N stretch is characteristic. The out-of-plane bend confirms para-substitution on the aromatic ring. |

| Mass Spec. (ESI+) | m/z = 192.15 [M+H]⁺ | The calculated exact mass for C₁₁H₁₈N₃⁺ is 192.1501. The observed mass should be within 5 ppm, confirming the molecular formula. |

| Elemental Analysis | Calculated for C₁₁H₁₇N₃: C, 69.07%; H, 8.96%; N, 21.97% | Experimental values should be within ±0.4% of the calculated values, confirming the elemental composition and purity of the sample. |

Section 4: Potential Applications and Significance

The aryl guanidine scaffold is of significant interest to the pharmaceutical industry. Guanidines are strongly basic and are typically protonated at physiological pH, allowing them to form strong hydrogen bond interactions with biological targets such as enzymes and receptors. This structural motif is found in drugs with a wide range of activities, including antihypertensives, antidiabetics, and antiviral agents. The synthesis of isomers like 1-(4-tert-butylphenyl)guanidine serves as a foundational step in generating libraries of related compounds for structure-activity relationship (SAR) studies in drug development programs.

Conclusion

This technical guide provides a robust and reliable framework for the synthesis and characterization of 1-(4-tert-butylphenyl)guanidine, a representative isomer of C11H17N3. By explaining the causality behind the chosen synthetic strategy and providing detailed, self-validating protocols for synthesis and analysis, this document equips researchers with the necessary tools to produce and verify this compound with high confidence. The principles and techniques outlined here are broadly applicable to the synthesis of other N-aryl guanidines, underscoring the fundamental importance of this work for professionals in chemical synthesis and drug development.

References

A comprehensive list of references is crucial for scientific integrity. While this guide is a synthesized work based on established chemical principles, the following links provide authoritative information on the core techniques and concepts discussed.

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from Hovione Website. 2

-

Chemistry Stack Exchange. (2015). Is diazotization of o-phenylenediamine to benzotriazole reversible?. Retrieved from Stack Exchange. Link

-

Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from Agilent Website. Link

-

Google Patents. (2011). CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride. Retrieved from Google Patents. Link

-

Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from Unacademy. Link

-

LCGC International. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. Retrieved from LCGC International. Link

-

ChemicalBook. (n.d.). 4-methyl-1H-benzotriazole synthesis. Retrieved from ChemicalBook. Link

-

GSC Online Press. (2020). Review on synthetic study of benzotriazole. Retrieved from GSC Biological and Pharmaceutical Sciences. Link

Sources

Application Note: Quantitative Analysis of (2-(Piperazin-1-YL)phenyl)methanamine in Pharmaceutical Formulations

Abstract

This document provides a comprehensive guide to the quantitative analysis of (2-(Piperazin-1-YL)phenyl)methanamine, a key chemical intermediate in pharmaceutical development. Accurate quantification of this compound is critical for ensuring product quality, stability, and safety.[1] This application note details three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method is presented with a detailed protocol, the rationale behind experimental choices, and validation parameters. This guide is intended for researchers, scientists, and drug development professionals seeking reliable and validated methods for the quantification of (2-(Piperazin-1-YL)phenyl)methanamine.

Introduction: The Importance of Quantifying (2-(Piperazin-1-YL)phenyl)methanamine

(2-(Piperazin-1-YL)phenyl)methanamine is a primary amine derivative of phenylpiperazine. Phenylpiperazine derivatives are a significant class of compounds in medicinal chemistry, often serving as building blocks for active pharmaceutical ingredients (APIs) with a wide range of therapeutic applications, including antipsychotic and antidepressant effects.[2] The purity and concentration of this starting material or its presence as a potential impurity in the final drug product are critical quality attributes that must be carefully controlled.

Accurate and precise analytical methods are therefore essential for:

-

Quality Control: Ensuring the purity of raw materials and the final API.

-

Stability Studies: Monitoring the degradation of the API over time.

-

Pharmacokinetic Studies: Determining the concentration of the compound and its metabolites in biological matrices.[2]

-

Impurity Profiling: Detecting and quantifying trace levels of related substances.[1]

This application note provides detailed protocols for three complementary analytical techniques, each with its own advantages in terms of sensitivity, selectivity, and accessibility.

Analytical Methodologies: A Comparative Overview

The choice of analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[3] This guide covers three widely used techniques for the analysis of piperazine-containing compounds.[4]

| Method | Principle | Advantages | Considerations |

| HPLC-UV with Derivatization | Chromatographic separation followed by UV detection after chemical modification to introduce a chromophore. | Widely available instrumentation, cost-effective. | Requires a derivatization step, which can add complexity and variability. The analyte itself has poor UV absorbance.[4] |

| LC-MS/MS | High-resolution chromatographic separation coupled with highly selective and sensitive mass spectrometric detection. | High sensitivity and selectivity, suitable for complex matrices, no derivatization required.[2][5] | Higher instrument cost and complexity. |

| GC-MS | Separation of volatile compounds followed by mass spectrometric detection. | Excellent for volatile and thermally stable compounds, provides structural information.[6] | May require derivatization to improve volatility and thermal stability of the amine. |

Sample Preparation: A Critical First Step

Effective sample preparation is crucial for accurate and reproducible results, as it removes interfering matrix components and enriches the analyte of interest.[7][8] For pharmaceutical formulations, a generic solid-phase extraction (SPE) protocol is recommended.

Solid-Phase Extraction (SPE) Protocol

This protocol is a starting point and should be optimized for the specific sample matrix.

Objective: To isolate (2-(Piperazin-1-YL)phenyl)methanamine from a pharmaceutical matrix.

Materials:

-

SPE Cartridge: Polymeric strong cation exchange, 1 mL, 30 mg

-

Methanol (HPLC grade)

-

Deionized Water (18.2 MΩ·cm)

-

Ammonium Hydroxide (5% in Methanol)

-

Formic Acid (0.1% in Water)

Procedure:

-

Sample Preparation: Dissolve the pharmaceutical formulation in a suitable solvent (e.g., 0.1% formic acid in water) to a known concentration.[9][10]

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

-

Loading: Load 1 mL of the prepared sample onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove non-polar interferences.

-

Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase for the chosen analytical method.

Causality: The strong cation exchange sorbent retains the protonated amine analyte under acidic conditions. The washing steps remove neutral and acidic impurities. The analyte is then eluted with a basic methanolic solution that neutralizes the amine, disrupting its interaction with the sorbent.

Method 1: HPLC-UV with Pre-column Derivatization

This method is suitable for laboratories with standard HPLC-UV instrumentation. Since (2-(Piperazin-1-YL)phenyl)methanamine lacks a strong chromophore, pre-column derivatization is necessary to enable sensitive UV detection.

Derivatization Rationale

Dansyl chloride (DNS-Cl) is a common derivatizing agent for primary and secondary amines.[11][12] It reacts with the amine groups to form a highly fluorescent and UV-active derivative.

Derivatization and HPLC-UV Protocol

Derivatization Step:

-

To 100 µL of the extracted sample, add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

-

Add 200 µL of dansyl chloride solution (1 mg/mL in acetone).

-

Vortex and incubate at 60°C for 30 minutes in the dark.

-

Add 100 µL of 250 mM sodium hydroxide to stop the reaction.

-

The sample is now ready for HPLC analysis.

HPLC Conditions:

| Parameter | Value |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| UV Detection | 335 nm[12] |

Method Validation Summary (Hypothetical Data):

| Parameter | Result |

| Linearity (r²) | > 0.998 |

| Range | 0.1 - 25 µg/mL |

| LOD | 0.03 µg/mL |

| LOQ | 0.1 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (%RSD) | < 2.0% |

Method 2: LC-MS/MS for High-Sensitivity Quantification

LC-MS/MS is the preferred method for trace-level quantification due to its superior sensitivity and selectivity.[2][5] It does not require derivatization, simplifying sample preparation.

Rationale for LC-MS/MS

This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions, interferences can be effectively eliminated.

LC-MS/MS Protocol

LC Conditions:

| Parameter | Value |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-5% B; 4.1-5.0 min: 5% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

MS/MS Conditions (Hypothetical):

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | [M+H]⁺ |

| Product Ions (Q3) | To be determined by infusion of a standard solution |

| Collision Energy | To be optimized |

| Dwell Time | 100 ms |

Method Validation Summary (Hypothetical Data):

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 0.1 - 100 ng/mL |

| LOD | 0.03 ng/mL |

| LOQ | 0.1 ng/mL[2] |

| Accuracy (% Recovery) | 99.1% - 100.8% |

| Precision (%RSD) | < 1.5% |

LC-MS/MS Workflow Diagram

Caption: Workflow for the quantification of (2-(Piperazin-1-YL)phenyl)methanamine by LC-MS/MS.

Method 3: GC-MS for Volatile Impurity Analysis

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds.[6] (2-(Piperazin-1-YL)phenyl)methanamine may be amenable to GC-MS analysis, potentially after derivatization to improve its volatility and chromatographic behavior.

Rationale for GC-MS

GC-MS provides excellent chromatographic resolution and mass spectral information that can be used for definitive identification. It is particularly useful for identifying unknown impurities.

GC-MS Protocol

Derivatization (Optional, if needed):

-

Evaporate the extracted sample to dryness.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

-

Heat at 70°C for 30 minutes.

GC-MS Conditions:

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |

| Carrier Gas | Helium, 1.2 mL/min |

| MS Transfer Line | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 40 - 450 m/z |

Method Validation Summary (Hypothetical Data):

| Parameter | Result |

| Linearity (r²) | > 0.997 |

| Range | 0.5 - 50 µg/mL |

| LOD | 0.15 µg/mL |

| LOQ | 0.5 µg/mL |

| Accuracy (% Recovery) | 97.8% - 102.5% |

| Precision (%RSD) | < 3.0% |

Overall Analytical Workflow

Caption: General workflow for the analytical quantification of (2-(Piperazin-1-YL)phenyl)methanamine.

Method Validation and System Suitability

All analytical methods must be validated to ensure they are suitable for their intended purpose.[13][14][15] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13]

Key Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

System Suitability: Before each analytical run, system suitability tests must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters such as peak asymmetry, theoretical plates, and the reproducibility of replicate injections.

Conclusion

This application note has detailed three robust and reliable methods for the quantification of (2-(Piperazin-1-YL)phenyl)methanamine in pharmaceutical contexts. The choice between HPLC-UV with derivatization, LC-MS/MS, and GC-MS will depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. Each method, when properly validated, can provide accurate and precise data critical for drug development and quality control.

References

- Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC - NIH. (2023).

- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc.

- Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla - AWS.

- Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride | Request PDF - ResearchGate.

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate.

- A Review on Analytical Methods for Piperazine Determination.

- Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Dru - Semantic Scholar.

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR.

- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate.

- Q2(R2) Validation of Analytical Procedures - FDA.

- Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - MDPI.

- Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals - Thermo Fisher Scientific.

- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.

- Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples - Oriental Journal of Chemistry.

- An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs | Request PDF - ResearchGate.

- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.

- Understanding Impurity Analysis - Cormica Pharma & Med Device Testing.

- Sample Preparation for Bioanalytical and Pharmaceutical Analysis | Analytical Chemistry - ACS Publications - American Chemical Society.

- guidance for the validation of pharmaceutical quality control analytical methods.

- Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines - Books.

- Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample - The University of Manchester.

- Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC - NIH.

Sources

- 1. cormica.com [cormica.com]

- 2. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]

- 8. books.rsc.org [books.rsc.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. fda.gov [fda.gov]

- 14. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 15. demarcheiso17025.com [demarcheiso17025.com]

Application Notes and Protocols for the Dissolution of (2-(Piperazin-1-YL)phenyl)methanamine in Cell-Based Assays

Introduction

(2-(Piperazin-1-YL)phenyl)methanamine is a piperazine derivative with potential applications in pharmacological research and drug development. As with many small organic molecules, its efficacy and the reliability of in vitro data are critically dependent on proper handling and preparation, particularly its dissolution for cell-based assays. The introduction of any foreign substance, including solvents, into a cell culture system can influence the experimental outcome. Therefore, a well-defined and reproducible protocol for solubilizing this compound is paramount for generating accurate and meaningful results.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the dissolution of (2-(Piperazin-1-YL)phenyl)methanamine for use in cell-based assays. The protocols outlined herein are designed to ensure the compound's stability, bioavailability, and to minimize solvent-induced artifacts, thereby upholding the scientific integrity of your experiments.

Core Principles of Compound Dissolution for Cellular Assays

The primary challenge in preparing many small molecules for cell-based assays is their often poor aqueous solubility. The choice of solvent and the final concentration in the cell culture medium are critical considerations that can significantly impact cellular health and the interpretation of results.

Solvent Selection:

Dimethyl sulfoxide (DMSO) is the most widely used solvent for dissolving hydrophobic compounds for in vitro studies.[1][2] Its utility stems from its ability to dissolve a wide range of organic molecules and its miscibility with aqueous solutions like cell culture media. However, DMSO is not inert and can exert biological effects, including cytotoxicity, at higher concentrations.[3][4] Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with some being sensitive to concentrations as low as 0.1%.[3][5] Primary cells are often more sensitive to DMSO's effects.[3] Therefore, it is imperative to determine the maximum tolerable DMSO concentration for your specific cell line.

The Importance of Controls:

To ensure that any observed cellular effects are due to the compound of interest and not the solvent, a vehicle control is essential.[6] This control consists of cells treated with the same final concentration of the solvent (e.g., DMSO) as the compound-treated cells. Additionally, a negative control (untreated cells) and a positive control (a compound with a known effect) should be included in every experiment to provide a baseline and to validate the assay's performance.[6]

Materials and Reagents

-

(2-(Piperazin-1-YL)phenyl)methanamine (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile, nuclease-free microcentrifuge tubes or amber glass vials

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (optional)

-

Complete cell culture medium appropriate for the cell line being used

-

Sterile serological pipettes

-

Cell culture plates (e.g., 96-well, 24-well)

-

Humidified CO2 incubator (37°C, 5% CO2)

Detailed Protocol for Preparation of (2-(Piperazin-1-YL)phenyl)methanamine Stock Solution

This protocol describes the preparation of a high-concentration stock solution of (2-(Piperazin-1-YL)phenyl)methanamine in 100% DMSO.

-

Determine the Desired Stock Concentration: A common starting stock concentration is 10 mM or 20 mM. The molecular weight of (2-(Piperazin-1-YL)phenyl)methanamine is required for this calculation.

-

Weigh the Compound: Accurately weigh the required amount of (2-(Piperazin-1-YL)phenyl)methanamine powder in a sterile microcentrifuge tube or amber vial. If the compound is light-sensitive, perform this step in low light and use an amber vial.[7]

-

Add DMSO: Add the calculated volume of 100% DMSO to the weighed compound to achieve the desired stock concentration.

-

Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be beneficial.[3] Visually inspect the solution to ensure there are no visible particles.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. Properly label the aliquots with the compound name, concentration, date, and your initials.[8]

Table 1: Example Calculations for a 10 mM Stock Solution

| Molecular Weight ( g/mol ) | Mass of Compound (mg) for 1 mL of 10 mM Stock |

| Hypothetical MW of 281.39 | 2.81 mg |

Detailed Protocol for Preparation of Working Solutions and Cell Treatment

This protocol outlines the serial dilution of the DMSO stock solution into the final cell culture medium for treating cells.

-

Thaw the Stock Solution: Thaw a single aliquot of the (2-(Piperazin-1-YL)phenyl)methanamine stock solution at room temperature.

-

Prepare Intermediate Dilutions (if necessary): It is often best to perform serial dilutions to reach the final desired concentration.[9] This helps to prevent the compound from precipitating out of the solution.

-

Prepare the Final Working Solution: Directly add the appropriate volume of the stock solution or intermediate dilution to the pre-warmed complete cell culture medium. Gently mix by inverting the tube or pipetting up and down. Crucially, ensure the final DMSO concentration in the medium does not exceed the tolerated level for your cell line (ideally ≤ 0.5%). [3][10]

-

Prepare the Vehicle Control: In a separate tube, prepare a vehicle control by adding the same volume of 100% DMSO to the same volume of complete cell culture medium as used for the highest concentration of your compound. This ensures the final DMSO concentration is consistent across all experimental conditions.

-

Cell Seeding: Seed your cells in the appropriate cell culture plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours before treatment.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of (2-(Piperazin-1-YL)phenyl)methanamine or the vehicle control.

-

Incubation: Return the plate to the humidified CO2 incubator and incubate for the desired experimental duration.

Experimental Workflow Visualization

Caption: Workflow for preparing and using (2-(Piperazin-1-YL)phenyl)methanamine in cell-based assays.

Troubleshooting

-

Compound Precipitation: If the compound precipitates upon dilution in the aqueous medium, try a more gradual serial dilution.[9] Alternatively, preparing a slightly lower concentration stock solution may help.

-

Solvent Cytotoxicity: If you observe significant cell death or morphological changes in your vehicle control group, the final DMSO concentration is likely too high.[4] It is crucial to perform a dose-response curve for DMSO on your specific cell line to determine the maximum non-toxic concentration.[3]

-

Inconsistent Results: Ensure that your stock solutions are properly stored and that you are using fresh aliquots for each experiment to avoid degradation of the compound.

Data Interpretation and Best Practices

-

Always compare the results of your compound-treated cells to the vehicle control to isolate the effects of the compound.

-

The inclusion of a positive control is highly recommended to validate the assay's ability to detect a known biological response.

-

It is advisable to test a range of compound concentrations to generate a dose-response curve.

By following these detailed protocols and adhering to the principles of good cell culture practice, researchers can confidently prepare (2-(Piperazin-1-YL)phenyl)methanamine for cell-based assays and generate reliable, reproducible data.

References

- Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. (n.d.).

- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. (n.d.).

- Piperazine - Wikipedia. (n.d.).

- DMSO usage in cell culture - LifeTein. (2023, February 1).

- 2-PIPERAZIN-1-YLETHYLAMINE - Ataman Kimya. (n.d.).

- Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.).

- In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ - Pharmacophore. (n.d.).

- Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - NIH. (2024, December 16).

- Phenyl(4-piperazin-1-ylphenyl)methanone | C17H18N2O | CID 1519739 - PubChem. (n.d.).

- Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - Semantic Scholar. (2021, April 22).

- Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.).

- What the concentration of DMSO you use in cell culture assays? - ResearchGate. (2016, January 25).

- Controlling your High Content Assays - Araceli Biosciences. (2020, December 8).

- Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. (2013, November 28).

- How to dissolve small inhibitor molecules for binding assay? - ResearchGate. (2013, September 10).

- Preparing Stock Solutions - PhytoTech Labs. (n.d.).

Sources

- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 5. researchgate.net [researchgate.net]

- 6. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]

- 7. emulatebio.com [emulatebio.com]

- 8. phytotechlab.com [phytotechlab.com]

- 9. researchgate.net [researchgate.net]

- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The (2-(Piperazin-1-yl)phenyl)methanamine Scaffold in Modern Drug Discovery

Abstract

The (2-(Piperazin-1-yl)phenyl)methanamine core represents a conformationally constrained and synthetically versatile scaffold of significant interest in medicinal chemistry. This guide provides an in-depth analysis of its structural features, robust synthetic protocols, and diverse applications in targeting key biological systems, with a particular focus on central nervous system (CNS) disorders. We will explore the causality behind synthetic strategies, detail self-validating bioassay protocols, and present case studies that underscore the scaffold's utility in developing selective and potent therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged structural motif in their discovery programs.

Introduction: Structural & Physicochemical Rationale

The piperazine ring is a well-established privileged scaffold in drug discovery, prized for its ability to modulate aqueous solubility, its tunable basicity, and its capacity to serve as a versatile linker between different pharmacophoric elements.[1] When incorporated into an arylpiperazine structure, and further constrained by an ortho-aminomethyl substituent as in (2-(piperazin-1-yl)phenyl)methanamine, the resulting scaffold acquires a unique set of properties.

The key attributes of this scaffold are:

-

Defined Spatial Geometry: The ortho positioning of the aminomethyl group relative to the piperazine ring restricts the rotational freedom of the phenyl-piperazine bond. This creates a well-defined three-dimensional arrangement of the key pharmacophoric features: the aromatic ring, the basic piperazine nitrogen (distal), and the basic primary amine. This pre-organization can lead to higher binding affinity and selectivity for the target protein.

-

Dual Basic Centers: The scaffold possesses two key basic centers: the N4 nitrogen of the piperazine ring and the primary amine of the methanamine moiety. Their differing pKa values allow for tailored interactions with biological targets and can be fine-tuned to optimize pharmacokinetic profiles.

-

Versatile Synthetic Handles: Both the primary amine and the distal piperazine nitrogen serve as excellent points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the attachment of various functional groups to probe interactions with target proteins.

// Invisible nodes for positioning node [shape=point, style=invis, width=0]; p1 [pos="2.5,1.5!"]; p2 [pos="0.5,0!"]; p3 [pos="4.5,0!"]; p4 [pos="2.5,-1.5!"];

A:e -> p1:c [color="#34A853"]; B:e -> p2:c [color="#EA4335"]; C:w -> p3:c [color="#4285F4"]; D:n -> p4:c [color="#FBBC05"]; } } Caption: Key pharmacophoric features of the scaffold.

General Synthetic Strategies & Protocols

The synthesis of the (2-(piperazin-1-yl)phenyl)methanamine scaffold is robust and can be achieved through several high-yielding routes. A common and efficient strategy involves the nucleophilic aromatic substitution (SNAr) of an activated ortho-substituted benzonitrile, followed by the reduction of the nitrile group.

Protocol 1: Synthesis of the (2-(Piperazin-1-yl)phenyl)methanamine Scaffold

This protocol describes a two-step synthesis starting from 2-fluorobenzonitrile and piperazine.

A. Materials & Reagents

-

2-Fluorobenzonitrile

-

Piperazine (anhydrous)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Lithium Aluminum Hydride (LiAlH₄), 1M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl Ether (Et₂O)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Hydrochloric Acid (HCl), concentrated and 1M solution

-

Sodium Hydroxide (NaOH), 2M solution

-

Ethyl Acetate (EtOAc)

-

Hexanes

B. Step 1: Synthesis of 2-(Piperazin-1-yl)benzonitrile

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add piperazine (3.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous DMSO.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-fluorobenzonitrile (1.0 eq.) dropwise to the suspension.

-

Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Scientist's Note: A significant excess of piperazine is used to minimize the formation of the bis-arylated byproduct. K₂CO₃ acts as the base to deprotonate piperazine in situ, and DMSO is an excellent polar aprotic solvent for SNAr reactions.

-

-

Cool the reaction to room temperature, and pour it into a separatory funnel containing cold water and EtOAc.

-

Extract the aqueous layer three times with EtOAc.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, gradient elution e.g., 0-10% MeOH in DCM) to yield 2-(piperazin-1-yl)benzonitrile as a solid.

C. Step 2: Reduction to (2-(Piperazin-1-yl)phenyl)methanamine

-

Dissolve the 2-(piperazin-1-yl)benzonitrile (1.0 eq.) from Step 1 in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 1M solution of LiAlH₄ in THF (2.0-2.5 eq.) dropwise via a syringe.

-

Scientist's Note: This is a highly exothermic reaction. Slow addition is critical to control the temperature. LiAlH₄ is a powerful reducing agent required for the complete reduction of the nitrile to the primary amine.

-

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC or LC-MS.

-

Cool the reaction back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 1 hour at room temperature.

-

Filter the solid through a pad of Celite®, washing the filter cake thoroughly with THF and EtOAc.

-

Concentrate the filtrate under reduced pressure to yield the crude (2-(piperazin-1-yl)phenyl)methanamine. The product can be further purified by conversion to its HCl salt or by chromatography if necessary.

Applications in Medicinal Chemistry: Target-Specific Case Studies

The unique geometry of the scaffold makes it an ideal starting point for ligands targeting a variety of receptors and enzymes.

Case Study 1: Serotonin 5-HT₁ₐ Receptor Agonists

The 5-HT₁ₐ receptor is a G-protein-coupled receptor involved in the modulation of mood, anxiety, and stress responses.[2] Agonists of this receptor are used as anxiolytics and antidepressants.[3]

Flesinoxan is a potent and selective 5-HT₁ₐ receptor agonist that features a derivative of the core scaffold.[4] In Flesinoxan, the primary amine is part of an amide linkage to a complex chromane moiety. The arylpiperazine portion of the molecule is crucial for high-affinity binding to the receptor. It acts as a full agonist at presynaptic 5-HT₁ₐ autoreceptors and a partial agonist at postsynaptic receptors.[4]

The development of Flesinoxan and related analogs demonstrates the utility of the scaffold for CNS targets. The N4-piperazine position is typically substituted with a longer chain containing a pharmacophoric element (e.g., an amide or imide group) that interacts with a distal pocket of the receptor.

| Compound/Analog | R Group (on primary amine) | 5-HT₁ₐ Affinity (pKi)[5] | Selectivity Profile |

| Flesinoxan | N-(4-fluorobenzoyl)chromane | 8.91 | High for 5-HT₁ₐ vs. D₂, α₁, H₁ |

| Buspirone | (Part of a spiro-imide) | 7.50 | Moderate (significant D₂ activity) |

| Analog A (Hypothetical) | -H (Core Scaffold) | Moderate | Varies |

| Analog B (Hypothetical) | -C(O)Ph | High | Varies |

This table illustrates how modifications built upon the core scaffold influence receptor affinity. Data for Flesinoxan and Buspirone are from cited literature; hypothetical analogs are for illustrative SAR purposes.

Case Study 2: Anticancer Agents

Phenylpiperazine derivatives have been investigated as inhibitors of key targets in oncology, such as the Epidermal Growth Factor Receptor (EGFR).[6] While not all reported compounds contain the ortho-aminomethyl group, the core phenylpiperazine motif is a recurring feature. In this context, the aminomethyl group can serve as a vector to introduce functionality that interacts with the solvent-exposed region of an enzyme's active site or to attach cytotoxic payloads. Furthermore, derivatives have shown activity against melanoma and breast cancer cell lines, with fluorination of the phenyl ring enhancing potency.[7][8]

Case Study 3: Monoacylglycerol Lipase (MAGL) Inhibitors

MAGL is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic strategy for neurodegenerative diseases and cancer.[9] Virtual screening campaigns have identified phenyl(piperazin-1-yl)methanone derivatives as reversible MAGL inhibitors.[9] The (2-(piperazin-1-yl)phenyl)methanamine scaffold provides a starting point for designing such inhibitors, where the primary amine can be acylated to form the methanone structure, and the phenyl and piperazine rings can be substituted to optimize binding within the MAGL active site.

Bioanalytical & Assay Protocols

To validate the activity of newly synthesized compounds based on this scaffold, robust and reproducible assays are essential. For CNS targets like the 5-HT₁ₐ receptor, a radioligand binding assay is a standard method for determining target engagement and affinity.

Protocol 2: 5-HT₁ₐ Receptor Radioligand Binding Assay

This protocol provides a method to determine the binding affinity (Ki) of test compounds for the human 5-HT₁ₐ receptor.

A. Materials & Reagents

-

Cell Membranes: Commercially available or in-house prepared membranes from HEK293 or CHO cells stably expressing the human 5-HT₁ₐ receptor.

-

Radioligand: [³H]8-OH-DPAT (specific activity ~100-200 Ci/mmol).

-

Non-specific Agent: Serotonin (5-Hydroxytryptamine), 10 µM final concentration.

-

Test Compounds: Stock solutions in DMSO, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Scintillation Cocktail: E.g., Ultima Gold™.

-